molecular formula C14H18OS B14003115 4-Methyl-4-phenylsulfanylhept-6-en-3-one CAS No. 55834-35-0

4-Methyl-4-phenylsulfanylhept-6-en-3-one

Cat. No.: B14003115
CAS No.: 55834-35-0
M. Wt: 234.36 g/mol
InChI Key: VIHZXMGRKAVLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-phenylsulfanylhept-6-en-3-one is an organic compound with the molecular formula C14H18OS It is characterized by a heptenone backbone with a methyl group at the fourth position and a phenylsulfanyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenylsulfanylhept-6-en-3-one typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of 2-phenylsulfanyl-1-propene and allyl bromide as starting materials . The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylsulfanylhept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylsulfanyl derivatives.

Scientific Research Applications

4-Methyl-4-phenylsulfanylhept-6-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylsulfanylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-phenylhept-6-en-3-one
  • 4,4-Dimethyl-hept-6-en-3-one
  • 4-Diphenylphosphoryl-4-methyl-7-phenylhept-6-en-3-one

Uniqueness

4-Methyl-4-phenylsulfanylhept-6-en-3-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55834-35-0

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

4-methyl-4-phenylsulfanylhept-6-en-3-one

InChI

InChI=1S/C14H18OS/c1-4-11-14(3,13(15)5-2)16-12-9-7-6-8-10-12/h4,6-10H,1,5,11H2,2-3H3

InChI Key

VIHZXMGRKAVLFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(CC=C)SC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.